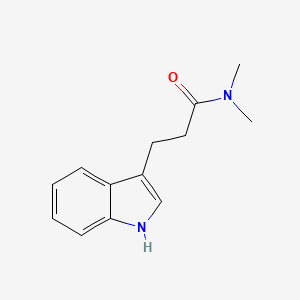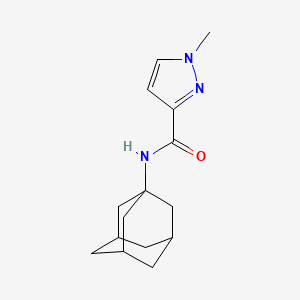![molecular formula C8H11ClN4O2 B7459348 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide, also known as CAPC, is a chemical compound that has shown potential in various scientific research applications. It is a pyrazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential in various scientific research applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammation. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. MMPs are enzymes that play a role in the degradation of extracellular matrix proteins, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are involved in inflammation. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has also been reported to reduce the expression of MMPs, which are involved in cancer cell invasion and metastasis. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the growth of bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good yields. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have low toxicity in animal models. However, there are also limitations to using 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has also been reported to have poor solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action. Understanding how 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide works can help to identify new targets for drug development. Another direction is to study its potential in combination with other drugs. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have synergistic effects with other drugs in some studies. Finally, more research is needed to determine the optimal dosage and administration of 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide for different applications.
Conclusion:
In conclusion, 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has shown potential in various scientific research applications. It has been synthesized using different methods and has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, but also has limitations. Future research on 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide should focus on further investigating its mechanism of action, studying its potential in combination with other drugs, and determining the optimal dosage and administration for different applications.
Métodos De Síntesis
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using different methods. One of the methods involves the reaction of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide with chloroacetyl chloride in the presence of a base. Another method involves the reaction of 4-chloroacetylpyrazole with ethyl hydrazinecarboxylate. Both methods have been reported to yield 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide in good yields.
Propiedades
IUPAC Name |
4-[(2-chloroacetyl)amino]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-2-13-4-5(11-6(14)3-9)7(12-13)8(10)15/h4H,2-3H2,1H3,(H2,10,15)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLXGJZHMIFQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)